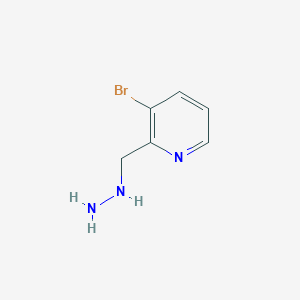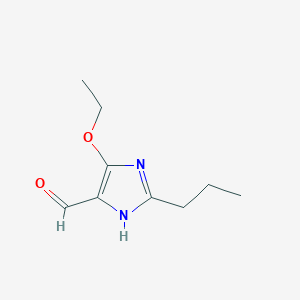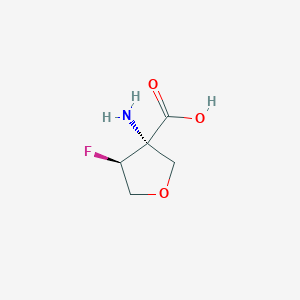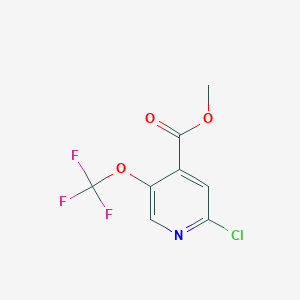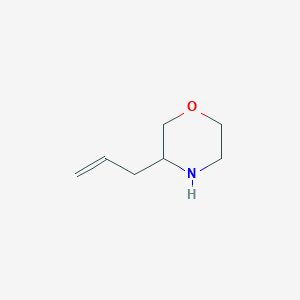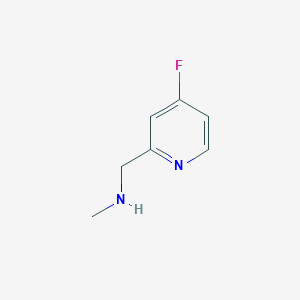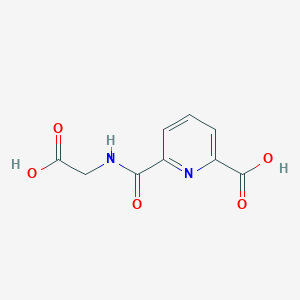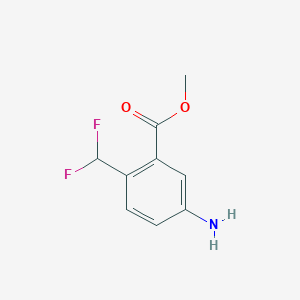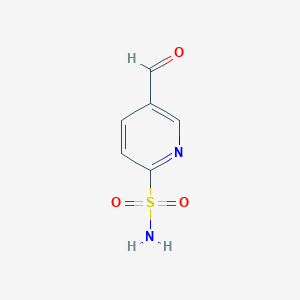
5-Formylpyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a formyl group at the 5-position and a sulfonamide group at the 2-position of a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formylpyridine-2-sulfonamide typically involves the sulfonylation of 5-formylpyridine. This can be achieved by reacting 5-formylpyridine with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of organic or inorganic bases to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Análisis De Reacciones Químicas
Types of Reactions: 5-Formylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: 5-Carboxypyridine-2-sulfonamide.
Reduction: 5-Hydroxymethylpyridine-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Formylpyridine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Formylpyridine-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting enzymes involved in folic acid synthesis. This inhibition disrupts the production of DNA and RNA in bacteria, leading to their death .
Comparación Con Compuestos Similares
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Comparison: 5-Formylpyridine-2-sulfonamide is unique due to the presence of the formyl group, which can undergo additional chemical modifications. This makes it a versatile intermediate in organic synthesis and drug design .
Propiedades
Fórmula molecular |
C6H6N2O3S |
|---|---|
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
5-formylpyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6N2O3S/c7-12(10,11)6-2-1-5(4-9)3-8-6/h1-4H,(H2,7,10,11) |
Clave InChI |
OPRHSGVDJHYVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


